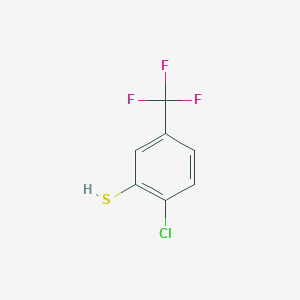![molecular formula C24H21NO5 B6232518 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoic acid CAS No. 721939-65-7](/img/no-structure.png)
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoic acid, more commonly known as FMOC-MBA, is a unique carboxylic acid derivative that is used in a variety of scientific applications, including synthesis, research, and lab experiments. It has a wide range of applications due to its ability to react with a variety of molecules, and its unique structure enables it to interact with other molecules in a variety of ways. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for FMOC-MBA.
作用机制
The mechanism of action of FMOC-MBA is relatively complex. It is believed that the carboxylic acid group of FMOC-MBA interacts with the active site of an enzyme, and this interaction results in the formation of a covalent bond between the enzyme and the FMOC-MBA molecule. This covalent bond is then broken by the enzyme, which results in the release of the FMOC-MBA molecule and the formation of a product.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMOC-MBA are largely unknown. However, it is known that FMOC-MBA can interact with proteins, and it is believed that this interaction could result in the alteration of protein structure and function. Additionally, FMOC-MBA has been shown to have some anti-inflammatory properties, and it has also been shown to have some antioxidant properties.
实验室实验的优点和局限性
The advantages of using FMOC-MBA in lab experiments include its stability, its relatively low cost, and its ability to interact with a variety of molecules. Additionally, FMOC-MBA is relatively easy to synthesize, and it can be used in a variety of experiments. The main limitation of using FMOC-MBA in lab experiments is its relatively low solubility in aqueous solutions.
未来方向
There are a number of potential future directions for the use of FMOC-MBA. One potential direction is the use of FMOC-MBA as a tool for studying the structure and function of proteins. Additionally, FMOC-MBA could be used to study the effects of pH and temperature on enzyme-catalyzed reactions, and it could also be used to study the effects of enzyme inhibitors on enzyme activity. Additionally, FMOC-MBA could be used to study the effects of different solvents on enzyme-catalyzed reactions, and it could also be used to study the effects of different substrates on enzyme-catalyzed reactions. Finally, FMOC-MBA could be used to study the effects of different inhibitors on enzyme-catalyzed reactions.
合成方法
FMOC-MBA is typically synthesized through a process known as the Mitsunobu reaction. This reaction involves the condensation of an alcohol and an acid chloride, and the product is an ester. In the case of FMOC-MBA, the alcohol is 3-methoxybenzyl alcohol, and the acid chloride is FMOC-Cl (4-fluoromethyl-3-methoxybenzoyl chloride). The reaction is catalyzed by a phosphazene base, such as triphenylphosphine, and the product is a stable ester.
科学研究应用
FMOC-MBA is used in a variety of scientific research applications. It is often used as a model compound in the study of enzyme-catalyzed reactions, and it is also used as a substrate for the study of enzyme-catalyzed hydrolysis. FMOC-MBA can also be used to study the effects of pH and temperature on enzyme-catalyzed reactions. Additionally, FMOC-MBA is used in the synthesis of peptides and proteins, and it is also used in the study of protein folding and stability.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoic acid' involves the protection of the amine group, followed by the reaction with the appropriate acid to form the amide bond. The resulting amide is then deprotected to yield the final product.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Methanesulfonic acid", "4-aminobenzoic acid", "Thionyl chloride", "3-methoxybenzoic acid", "N,N-dimethylformamide", "Diisopropylethylamine", "N-hydroxysuccinimide", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluoren-9-ol", "9H-fluoren-9-ol is reacted with methanesulfonic acid to form 9H-fluoren-9-yl methanesulfonate", "4-aminobenzoic acid is reacted with thionyl chloride to form 4-chlorobenzoic acid", "4-chlorobenzoic acid is reacted with N,N-dimethylformamide and diisopropylethylamine to form the corresponding acid chloride", "The acid chloride is reacted with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the N-hydroxysuccinimide ester", "The N-hydroxysuccinimide ester is reacted with 9H-fluoren-9-yl methanesulfonate to form the protected amide", "The protected amide is deprotected using methanol and sodium hydroxide to yield the final product, 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoic acid" ] } | |
CAS 编号 |
721939-65-7 |
分子式 |
C24H21NO5 |
分子量 |
403.4 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



